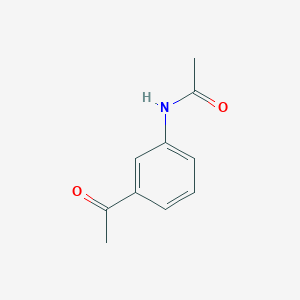

3'-Acetamidoacetophenone

Beschreibung

Foundational Significance in Advanced Organic Synthesis and Medicinal Chemistry

3'-Acetamidoacetophenone serves as a pivotal intermediate and structural motif in the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds which are fundamental to many biologically active agents. sioc-journal.cnuou.ac.in Its utility stems from the reactivity of its functional groups, which can be selectively targeted to construct diverse molecular frameworks. In medicinal chemistry, it is recognized as a key precursor in the synthesis of various pharmaceuticals. chembk.comlookchem.comenvironmentclearance.nic.in For instance, it is an intermediate in the production of the hypnotic drug Zaleplon, which is used to treat insomnia. chembk.comenvironmentclearance.nic.in

The compound's value is further underscored by its application in Diversity-Oriented Synthesis (DOS), a strategy aimed at creating large collections of structurally diverse molecules for high-throughput screening and drug discovery. nih.gov Amino acetophenones, a class to which this compound belongs, are considered valuable starting blocks for the DOS of natural product analogs such as flavones, coumarins, and quinolones. nih.gov This approach allows chemists to efficiently generate libraries of compounds that can be tested for a wide range of biological activities.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 7463-31-2 rrscientific.com |

| Molecular Formula | C10H11NO2 fluorochem.co.uk |

| Molecular Weight | 177.20 g/mol lookchem.com |

| Appearance | Solid fluorochem.co.uk |

| IUPAC Name | N-(3-acetylphenyl)acetamide fishersci.ca |

| Synonyms | m-Acetylaminoacetophenone, 3'-Acetylacetanilide lookchem.com |

This data is compiled from multiple sources for reference. lookchem.comrrscientific.comfluorochem.co.ukfishersci.ca

Historical Trajectories of Research on Acetamidoacetophenone Derivatives

The exploration of acetamidoacetophenone derivatives has a rich history rooted in the fundamental reactions of organic chemistry. Early research focused on using these compounds to synthesize various heterocyclic systems. For example, historical studies describe the synthesis of cinnolines through the diazotization and subsequent ring closure of aminoacetophenones, which can be derived from their acetamido counterparts. dur.ac.uk Nitration studies on substituted acetamidoacetophenones were also conducted to produce nitro-amines, which served as precursors for creating complex chlorinated cinnoline (B1195905) structures. dur.ac.uk

A significant and enduring area of research involves the use of acetophenone (B1666503) derivatives in the Claisen-Schmidt condensation to produce chalcones. nih.govijpsjournal.comresearchgate.net Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core, are a major class of flavonoids with a long history of investigation due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govacs.org The synthesis of acetamido chalcone (B49325) derivatives has been a consistent theme, with researchers treating 4'-acetamidoacetophenone with various aldehydes to create extensive libraries of these compounds. researchgate.netscielo.br Over the decades, these synthetic methodologies have evolved from simple condensation reactions to more sophisticated, efficient techniques, including the use of ultrasonic irradiation to facilitate the reaction. ijpsjournal.comscielo.br

Emerging Research Paradigms and Unexplored Frontiers for this compound

Contemporary research continues to uncover novel applications and synthetic strategies for this compound and its derivatives, pushing the boundaries of organic and medicinal chemistry. A notable emerging paradigm is the use of innovative cyclization reactions to build complex heterocyclic scaffolds. For instance, a DBU-promoted carboxylative cyclization of o-acetamidoacetophenone with carbon dioxide has been developed as a modern approach to synthesize 4-hydroxy-2(1H)-quinolinones. beilstein-journals.org This reaction, which involves an intramolecular acyl migration, represents a sophisticated use of the acetamidoacetophenone core to construct biologically important quinolone structures. beilstein-journals.orgnih.gov

The field of Diversity-Oriented Synthesis (DOS) remains a vibrant frontier, with amino acetophenones being employed as versatile building blocks to generate analogs of natural products like flavones, aurones, coumarins, and quinolones. nih.gov This strategy is crucial in modern drug discovery for creating libraries of novel compounds that can be screened for therapeutic potential, particularly as anticancer agents. nih.gov Furthermore, research is actively exploring the synthesis of new polyfunctionally substituted heterocyclic compounds derived from precursors related to acetamidoacetophenone. mdpi.com These efforts aim to create diverse molecular systems with unique reactive sites for further chemical transformations and biological investigations, including the development of novel antitumor agents. mdpi.com The continuous development of one-pot, multi-component reactions involving acetophenone derivatives further highlights the drive towards more efficient and atom-economical syntheses of complex pharmaceutical and heterocyclic compounds. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7(12)9-4-3-5-10(6-9)11-8(2)13/h3-6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZTYHRVDOKRKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30323577 | |

| Record name | 3'-Acetamidoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7463-31-2 | |

| Record name | N-(3-Acetylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7463-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 404340 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007463312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7463-31-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-Acetamidoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

De Novo Synthesis Strategies for 3'-Acetamidoacetophenone

The de novo synthesis of this compound involves constructing the molecule from simpler, acyclic, or less functionalized precursors. Modern strategies prioritize efficiency, selectivity, and the use of innovative catalytic systems.

Multicomponent Reactions in the Construction of the this compound Scaffold

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, offer a highly efficient route to complex molecules, reducing waste and saving time. nih.gov While a direct one-pot MCR for this compound is not prominently documented, the principles of MCRs are applied to synthesize structurally related β-acetamido ketones. nih.gov A hypothetical MCR approach to the this compound scaffold could involve the condensation of a suitable 1,3-dicarbonyl compound, an ammonia (B1221849) source, and an acetylating agent.

A notable example of an MCR that produces β-acetamido ketones involves the one-pot reaction of an aldehyde, an acetophenone (B1666503), acetyl chloride, and acetonitrile (B52724), catalyzed by boric acid. nih.gov This reaction proceeds in excellent yields under mild, room-temperature conditions. The proposed mechanism involves the initial formation of an enol or enolate from the acetophenone, which then attacks the aldehyde. The subsequent addition of acetonitrile and intramolecular cyclization, followed by hydrolysis, yields the β-acetamido ketone. This methodology highlights the power of MCRs in rapidly assembling the core acetamido ketone functional group. nih.gov

Regioselective Functionalization Approaches for the Acetylphenyl Moiety

A primary strategy for synthesizing this compound is the regioselective functionalization of a pre-existing benzene (B151609) ring. The Friedel-Crafts acylation of acetanilide (B955) is the most direct route. This reaction places the acetyl group at the para position relative to the activating acetamido group, with the ortho position being a minor product. To achieve the meta-substitution pattern of this compound, one must start with a meta-directing group or perform a Friedel-Crafts reaction on a substrate that will lead to the desired isomer.

The acylation of acetanilide itself to produce 4'-acetamidoacetophenone is well-established. However, achieving the meta-isomer (this compound) via direct acylation is not straightforward due to the ortho-, para-directing nature of the acetamido group. Therefore, a more common route involves the nitration of acetophenone, which yields 3'-nitroacetophenone (B493259) due to the meta-directing acetyl group. Subsequent reduction of the nitro group to an amine, followed by acetylation, furnishes the final product.

Alternatively, performing the Friedel-Crafts acylation directly on acetanilide has been explored using various catalytic systems to overcome the challenges associated with the low reactivity of the substrate. core.ac.uk While many standard procedures were found to be ineffective, specific conditions have shown success. core.ac.uk

Table 1: Catalytic Systems for the Friedel-Crafts Acylation of Acetanilide

| Catalyst/Reagent | Co-reagent | Temperature | Observations | Reference |

|---|---|---|---|---|

| ZrO₂ | Acetyl chloride | 60°C | Reported to facilitate the transformation. | core.ac.uk |

| Aluminum metal powder | Acetyl chloride | Microwave | An alternative method using microwave irradiation. | core.ac.uk |

These methods represent targeted efforts to perform the acylation on a deactivated aniline (B41778) derivative, providing a more direct, albeit challenging, pathway to acetamidoacetophenones. core.ac.uk

Development of Novel Reagents and Catalytic Systems for Acetamidation

The final step in the most common synthesis of this compound is the N-acetylation of 3-aminoacetophenone. While this can be achieved with standard reagents like acetic anhydride (B1165640) or acetyl chloride, research has focused on developing milder, more efficient, and environmentally benign catalytic systems.

Boric acid has been identified as a green, inexpensive, and efficient solid heterogeneous catalyst for the synthesis of β-acetamido ketones, a process that includes an acetamidation step. nih.gov Its use in a one-pot reaction at room temperature offers significant advantages, including simple work-up and catalyst recovery. nih.gov Another novel approach utilizes nitroethane in polyphosphoric acid as a reagent for the acetamidation of aromatic compounds. researchgate.net This system provides a unique method for introducing the acetamido group onto an aromatic ring under specific conditions. researchgate.net

Derivatization and Structural Modification of this compound

This compound serves as a versatile building block for the synthesis of more complex molecules, allowing for modifications at the acetyl group, the amide linkage, and the aromatic ring.

Transformations at the Acetyl Group and Side Chain Elaboration

The ketone functionality of this compound is a primary site for chemical transformations.

Chalcone (B49325) Synthesis: The acetyl group can readily participate in Claisen-Schmidt condensation reactions with various aromatic aldehydes to produce chalcones (1,3-diaryl-2-propen-1-ones). rasayanjournal.co.inacs.orgnih.gov These reactions are typically base-catalyzed, using reagents like sodium hydroxide (B78521) in ethanol. rasayanjournal.co.in The resulting chalcones, bearing the 3-acetamido substituent, are valuable intermediates for synthesizing various heterocyclic compounds. rasayanjournal.co.inacs.org

Table 2: Example of Chalcone Synthesis from a this compound Derivative

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| 2-(4-Acetamidophenoxy)-N-(3-Acetyl-phenyl)acetamide | Substituted Benzaldehyde | 20% NaOH in Ethanol | 2-(4-Acetamidophenoxy)-N-{3-[3-(substituted-phenyl)acryloyl]phenyl}acetamide | rasayanjournal.co.in |

Mannich Reaction: The α-protons of the acetyl group are acidic enough to participate in Mannich reactions. This involves reacting this compound with formaldehyde (B43269) and a secondary amine (often as its hydrochloride salt) to introduce an aminomethyl side chain, forming a β-amino ketone. mdma.ch

Bromination and Reduction: The acetyl group can undergo α-bromination using reagents like bromine in acetic acid or chloroform. core.ac.uk The resulting α-bromo ketone is a versatile intermediate for nucleophilic substitution reactions. Furthermore, the ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), opening pathways for further derivatization at the newly formed hydroxyl group. core.ac.uk

Modulations of the Amide Linkage and Aromatic Substitutions

Modifications can also be made to the acetamido group and the aromatic ring.

Amide Linkage Modulation: The acetamido group itself can participate in reactions. For instance, in a study on the ortho-isomer (o-acetamidoacetophenone), treatment with the organic base DBU and carbon dioxide led to a carboxylative cyclization to form a 4-hydroxy-2(1H)-quinolinone. beilstein-journals.orgbeilstein-journals.org This transformation involves a fascinating nitrogen-to-carbon acyl migration, demonstrating that the amide linkage can be rearranged under specific conditions to build complex heterocyclic systems. beilstein-journals.orgbeilstein-journals.org While this was demonstrated on the ortho isomer, it suggests the potential for similar reactivity and modulation of the amide bond in other isomers under appropriate conditions.

Aromatic Substitutions: The aromatic ring of this compound can undergo electrophilic aromatic substitution. The directing effects of the existing substituents are crucial. The acetamido group is an activating ortho-, para-director, while the acetyl group is a deactivating meta-director. Their combined influence dictates the position of incoming electrophiles. The positions ortho and para to the acetamido group (positions 2', 4', and 6') are activated, while the positions meta to the acetyl group (positions 2', 4', 5', and 6') are deactivated. The strongest activation is at the 4' and 6' positions, making them the most likely sites for substitution in reactions like halogenation or nitration. Advanced methods, such as the use of dimethylaminium radicals in strongly acidic media, have been shown to achieve para-specific alkylation of acetophenone, suggesting that highly regioselective functionalizations of the aromatic ring are possible with specialized reagents. rsc.org

Chiral Synthesis and Enantioselective Approaches to this compound Analogues

The generation of chiral centers in analogues of this compound is a critical area of research, primarily focusing on the asymmetric reduction of the ketone functionality to produce chiral secondary alcohols. These chiral building blocks are valuable in the synthesis of complex molecules and pharmacologically active compounds.

One notable approach involves the use of Corey-Bakshi-Shibata (CBS) catalysts for the asymmetric reduction of prochiral ketones. jst.go.jpresearcher.life A study on the stereoselective reduction of 2'-amino-3'-methylacetophenone, a close analogue of this compound, demonstrated the effectiveness of this method. jst.go.jpresearcher.life The use of an (S)-Me-CBS catalyst resulted in the corresponding (R)-(-)-secondary alcohol, and the reaction was found to be scalable. jst.go.jpresearcher.life The stereochemical outcome aligns with the established transition state model for CBS reductions, suggesting that the amino group on the aniline moiety does not significantly alter the transition state geometry, although a slightly larger amount of the catalyst may be required for efficient conversion. jst.go.jpresearcher.life

Another powerful method for the enantioselective reduction of acetophenone derivatives is biocatalysis. The enzyme (S)-1-phenylethanol dehydrogenase (PEDH), from the denitrifying bacterium Aromatoleum aromaticum, has been shown to effectively catalyze the asymmetric reduction of a wide range of prochiral ketones to their corresponding enantiopure secondary alcohols. nih.gov This enzyme also facilitates the reverse reaction, the stereospecific oxidation of (S)-1-phenylethanol to acetophenone. nih.gov In a study screening various substrates, 3'-aminoacetophenone (B120557) was successfully reduced to 1-(3-aminophenyl)ethanol, demonstrating the potential of enzymatic methods for producing chiral amino-substituted phenyl ethanols. nih.gov

The following table summarizes the enantioselective reduction of 3'-aminoacetophenone to the corresponding chiral alcohol using (S)-1-phenylethanol dehydrogenase (PEDH).

| Substrate | Product | Conversion (%) |

| 3'-aminoacetophenone | 1-(3-aminophenyl)ethanol | 100 |

These examples highlight the utility of both chemical and biocatalytic methods in accessing chiral analogues of this compound, providing valuable synthetic routes to enantiomerically enriched compounds.

Mechanistic Elucidation of Key Synthetic Pathways

The primary synthetic route to this compound and its analogues is through the Friedel-Crafts acylation of an appropriately substituted aniline derivative. sigmaaldrich.combyjus.comchemistrysteps.com A thorough understanding of the mechanism of this reaction is crucial for optimizing reaction conditions and predicting outcomes.

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. sigmaaldrich.comchemistrysteps.com The mechanism involves several key steps:

Formation of the Acylium Ion: The reaction is initiated by the interaction of an acyl halide (such as acetyl chloride) or an acid anhydride with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). sigmaaldrich.combyjus.comstudymind.co.uk The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond to generate a highly electrophilic acylium ion (RCO⁺). byjus.comstudymind.co.uk This acylium ion is resonance-stabilized. byjus.com

Electrophilic Attack: The electron-rich aromatic ring of the aniline derivative acts as a nucleophile, attacking the electrophilic acylium ion. byjus.com This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this intermediate. byjus.com

Deprotonation and Regeneration of the Catalyst: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the newly attached acyl group. byjus.comstudymind.co.uk This deprotonation step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, AlCl₃, along with the formation of HCl. byjus.comstudymind.co.uk

A significant consideration in the Friedel-Crafts acylation of anilines is the reactivity of the amino group. The lone pair of electrons on the nitrogen atom can react with the Lewis acid catalyst. libretexts.org This interaction forms a complex that places a positive charge on the nitrogen, strongly deactivating the aromatic ring towards further electrophilic substitution. libretexts.org For this reason, the amino group is often protected, for instance as an acetamide (B32628) (acetamido group), before carrying out the acylation. The acetamido group is still an activating, ortho-, para-directing group, but it moderates the reactivity of the aromatic ring and prevents the unwanted side reaction with the Lewis acid.

Reactivity Profiles and Reaction Dynamics

Electrophilic Aromatic Substitution Reactions of the 3'-Acetamidoacetophenone Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are governed by the directing effects of the existing substituents: the acetamido group (-NHCOCH₃) and the acetyl group (-COCH₃).

The acetamido group is an activating, ortho-, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the phenyl ring through resonance, increasing the electron density of the ring and making it more nucleophilic and thus more reactive towards electrophiles. This electron-donating effect is most pronounced at the ortho and para positions.

Conversely, the acetyl group is a deactivating, meta-directing group. The carbonyl group is electron-withdrawing, pulling electron density away from the phenyl ring and making it less reactive towards electrophiles. This deactivating effect is strongest at the ortho and para positions, leaving the meta position as the most likely site for electrophilic attack.

The interplay of these two opposing effects determines the outcome of electrophilic substitution on this compound. The activating effect of the acetamido group generally outweighs the deactivating effect of the acetyl group, making the ring more reactive than benzene (B151609) itself. The directing effects are additive, with the ortho and para positions relative to the acetamido group being the most activated. However, steric hindrance from the bulky acetyl group can influence the regioselectivity, often favoring substitution at the position para to the acetamido group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, using a Lewis acid catalyst. wikipedia.org It's important to note that the presence of the deactivating acetyl group can make Friedel-Crafts reactions challenging.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Group | Predicted Outcome |

| 2' | Ortho to Acetamido, Ortho to Acetyl | Moderately Activated, Sterically Hindered |

| 4' | Para to Acetamido, Ortho to Acetyl | Strongly Activated |

| 5' | Meta to Acetamido, Meta to Acetyl | Deactivated |

| 6' | Ortho to Acetamido, Para to Acetyl | Strongly Activated, Less Sterically Hindered |

Nucleophilic Reactivity at the Carbonyl Center

The carbonyl carbon of the acetyl group in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.orgmasterorganicchemistry.com This makes it a target for nucleophilic attack. The reactivity of the carbonyl group is somewhat attenuated by the electron-donating acetamido group, which can partially delocalize its lone pair of electrons into the ring, slightly reducing the partial positive charge on the carbonyl carbon.

Despite this, the carbonyl group undergoes a variety of nucleophilic addition reactions. libretexts.orgmasterorganicchemistry.com These reactions typically involve the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide ion to form a tetrahedral intermediate.

Key nucleophilic reactions at the carbonyl center include:

Reduction to Alcohols: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Formation of Imines and Enamines: Reaction with primary or secondary amines, respectively, can lead to the formation of imines (Schiff bases) or enamines.

Wittig Reaction: Reaction with a phosphorus ylide allows for the conversion of the carbonyl group into an alkene.

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin.

Table 2: Common Nucleophilic Addition Reactions at the Carbonyl Center

| Reagent | Product Type |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Primary Amine (R-NH₂) | Imine |

| Phosphorus Ylide (Ph₃P=CHR) | Alkene |

| Hydrogen Cyanide (HCN) | Cyanohydrin |

Amide Bond Transformations and Cleavage Mechanisms

The amide bond in the acetamido group is a key functional group that can undergo various transformations, most notably cleavage through hydrolysis. nih.govrsc.org Amide bonds are generally stable, but their cleavage can be catalyzed under acidic or basic conditions. rsc.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This is followed by proton transfer and elimination of the amine, resulting in a carboxylic acid and an ammonium (B1175870) ion.

Base-Catalyzed Hydrolysis: In the presence of a strong base, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses, eliminating the amide anion (a poor leaving group) which is subsequently protonated by the solvent.

The rate of amide hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. The acetyl group, being electron-withdrawing, can slightly increase the electrophilicity of the amide carbonyl carbon, potentially facilitating hydrolysis.

Beyond hydrolysis, the amide bond can participate in other reactions, such as reduction to an amine using strong reducing agents like lithium aluminum hydride.

Oxidation and Reduction Chemistry of this compound and its Derivatives

The oxidation and reduction chemistry of this compound involves transformations at both the acetyl and acetamido groups. cgc.edugeeksforgeeks.orgopjsrgh.in

Oxidation:

The methyl group of the acetyl substituent can be oxidized to a carboxylic acid under strong oxidizing conditions, for instance, with hot, concentrated potassium permanganate. This would yield 3-acetamidobenzoic acid.

The acetamido group is generally resistant to oxidation under mild conditions.

Reduction:

Reduction of the Carbonyl Group: As mentioned previously, the acetyl group's carbonyl can be reduced to a secondary alcohol using hydride reagents like NaBH₄ or LiAlH₄. egyankosh.ac.in

Reduction of the Amide Group: The amide group can be reduced to a secondary amine (N-ethyl group) using a powerful reducing agent like lithium aluminum hydride.

Clemmensen and Wolff-Kishner Reductions: These reactions can be used to reduce the carbonyl group of the acetyl substituent completely to a methylene (B1212753) group (-CH₂-), forming 3-ethylacetanilide. The Clemmensen reduction uses zinc amalgam and hydrochloric acid, while the Wolff-Kishner reduction employs hydrazine (B178648) and a strong base.

Table 3: Oxidation and Reduction Products of this compound

| Reaction Type | Reagent(s) | Functional Group Transformed | Product |

| Oxidation | KMnO₄, heat | Acetyl methyl group | 3-Acetamidobenzoic acid |

| Reduction | NaBH₄ | Acetyl carbonyl | 1-(3-Acetamidophenyl)ethanol |

| Reduction | LiAlH₄ | Acetyl carbonyl and Amide | N-Ethyl-3-ethylaniline |

| Clemmensen Reduction | Zn(Hg), HCl | Acetyl carbonyl | 3-Ethylacetanilide |

| Wolff-Kishner Reduction | H₂NNH₂, KOH | Acetyl carbonyl | 3-Ethylacetanilide |

Exploration of Radical and Photochemical Reactions

The study of radical and photochemical reactions involving this compound is a more specialized area. kvmwai.edu.iniastate.edunih.govresearchgate.net The presence of the carbonyl group and the aromatic ring suggests potential for interesting photochemical behavior.

Photochemical Reactions:

Norrish Type I and Type II Reactions: Ketones are known to undergo Norrish Type I (α-cleavage) and Type II (intramolecular hydrogen abstraction) reactions upon photochemical excitation. kvmwai.edu.in For this compound, Norrish Type I cleavage would involve the homolytic cleavage of the bond between the carbonyl carbon and either the methyl group or the aromatic ring, generating radical species. Norrish Type II reactions would require a γ-hydrogen, which is not present in the ground state structure of this compound itself, but could be relevant for its derivatives.

Photoreduction: In the presence of a hydrogen donor, the excited state of the carbonyl group can abstract a hydrogen atom, leading to the formation of a ketyl radical, which can then dimerize or undergo further reduction.

Photosensitization: The triplet excited state of the ketone could act as a photosensitizer, transferring its energy to other molecules and initiating their photochemical reactions.

Radical Reactions:

Radical reactions could be initiated at the benzylic position (the methyl group of the acetyl substituent) through the use of radical initiators like N-bromosuccinimide (NBS) in the presence of light, leading to bromination at that position.

The acetamido group can also influence the photochemical and radical reactivity. For instance, intramolecular hydrogen bonding between the N-H of the amide and the carbonyl oxygen could affect the excited state properties and reaction pathways. researchgate.net

Applications in Complex Organic Synthesis

3'-Acetamidoacetophenone as a Precursor for Diverse Heterocyclic Systems

The structural framework of this compound provides a robust starting point for the synthesis of a variety of heterocyclic compounds, which are integral to medicinal chemistry and materials science.

Synthesis of Nitrogen-Containing Heterocycles from this compound

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. One notable application is in the synthesis of quinolones, a class of compounds with significant biological activity. For instance, o-acetamidoacetophenone, a constitutional isomer of this compound, can be transformed into 2-quinolones. nih.gov This transformation is proposed to proceed via an intramolecular condensation, where the acetyl group and the acetamido nitrogen participate in the formation of the heterocyclic ring. nih.gov This reaction highlights the potential of the acetamidoacetophenone scaffold in constructing fused nitrogenous heterocycles.

Furthermore, this compound can be utilized in the synthesis of chalcones, which are precursors to a wide array of heterocyclic compounds. nih.govijarsct.co.injetir.org The Claisen-Schmidt condensation of this compound with various aldehydes yields chalcone (B49325) derivatives. nih.gov These chalcones, containing an α,β-unsaturated ketone moiety, can then undergo cyclization reactions with nitrogen-containing reagents like guanidine (B92328) to form pyrimidines. researchgate.netrdd.edu.iq

Construction of Oxygenated and Sulfur-Containing Heterocycles

The utility of this compound extends to the synthesis of heterocycles incorporating oxygen and sulfur atoms. The primary route to these compounds often involves the initial formation of a chalcone intermediate. These chalcones can then be subjected to various cyclization reactions to introduce the desired heteroatom.

For example, chalcones derived from acetophenones can react with reagents like hydrogen peroxide in the presence of a base to yield epoxy ketones, which can be further transformed into various oxygen-containing heterocycles. While direct examples starting from this compound are not extensively documented in readily available literature, the established reactivity of chalcones provides a clear synthetic pathway.

Similarly, the synthesis of sulfur-containing heterocycles such as thiazoles can be envisioned starting from this compound. The Hantzsch thiazole (B1198619) synthesis, a classic method, involves the reaction of an α-haloketone with a thioamide. youtube.comorganic-chemistry.orgmdpi.comresearchgate.net this compound can be halogenated at the α-carbon of the acetyl group to provide the necessary α-haloketone precursor. This intermediate can then be reacted with a suitable thioamide to construct the thiazole ring. mdpi.comekb.eg

Utility in Total Synthesis of Natural Products and Bioactive Molecules

The structural motifs present in this compound make it a valuable fragment in the total synthesis of complex natural products and other biologically active molecules.

Integration into Asymmetric Total Synthesis Strategies (e.g., pactamycin)

While the direct incorporation of this compound into the total synthesis of the potent antibiotic pactamycin (B1678277) is not explicitly detailed, its precursor, 3'-aminoacetophenone (B120557), is a known reagent in this context. chemicalbook.comchemicalbook.comlookchem.com this compound can be readily hydrolyzed to 3'-aminoacetophenone, making it a stable and easily handled starting material for this complex synthesis. The total synthesis of pactamycin is a significant challenge in organic chemistry, and the use of functionalized aromatic fragments is crucial for building its intricate structure. nih.govnih.govfigshare.com

Role in the Preparation of Complex Curcumin (B1669340) Mimics

Curcumin, a natural product with a wide range of biological activities, has inspired the synthesis of numerous analogs and mimics to improve its therapeutic properties. nih.govglobalresearchonline.nettsu.edunih.gov 3'-Aminoacetophenone, the de-acetylated form of this compound, has been used as a starting reagent in the synthesis of curcumin mimics with substituted sulfonyl groups. chemicalbook.comchemicalbook.com The synthesis of these mimics often involves the condensation of a functionalized ketone with a suitable aldehyde. The development of mono-carbonyl curcumin analogs, including chalcones, has been a strategy to enhance stability and cytotoxicity against cancer cells. mdpi.com Given that this compound is a precursor to chalcones, it serves as a valuable starting point for creating these complex curcumin mimics. nih.govresearchgate.net

Development as a Bifunctional Coupling Reagent in Organic Reactions (e.g., pyrimidine (B1678525) synthesis)

The presence of two reactive sites, the ketone and the protected amine, allows this compound and its derivatives to act as bifunctional coupling reagents. This is particularly evident in the synthesis of pyrimidines. Its precursor, 3'-Aminoacetophenone, is described as a bifunctional coupling reagent in pyrimidine synthesis. chemicalbook.comchemicalbook.com The amino group and the acetyl group can participate in condensation reactions with other reagents to form the pyrimidine ring. For instance, a one-pot, three-component synthesis of nih.govnih.govCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidines has been developed using aromatic aldehydes, ethyl acetoacetate, and aminotriazoles, showcasing a similar condensation strategy. nih.gov The general principle of using a bifunctional component with an amino and a keto group is a common strategy in the synthesis of various heterocyclic systems. d-nb.info

Contributions to Agrochemical and Dyestuff Intermediate Synthesis

This compound is a versatile intermediate compound that plays a significant role in the synthesis of various complex organic molecules, particularly in the fields of agrochemicals and dyestuffs. Its bifunctional nature, possessing both a ketone and an acetamido group, allows for a range of chemical transformations, making it a valuable starting material for building more complex molecular architectures.

Agrochemical Synthesis

Research and industrial applications have identified this compound as a key precursor in the production of certain pesticides. Its chemical structure is amenable to reactions that introduce toxophoric groups necessary for pesticidal activity.

Synthesis of Organophosphorus Pesticides: A notable application of this compound is in the synthesis of the organophosphorus pesticide known as diazine phosphorus. cphi-online.comcphi-online.com While detailed synthetic pathways are often proprietary, the process generally involves the modification of the acetophenone (B1666503) moiety and potential transformation of the acetamido group to build the final heterocyclic organophosphate structure.

| Starting Material | Application Area | Resulting Agrochemical Class | Specific Example |

|---|---|---|---|

| This compound | Pesticide Synthesis | Organophosphorus Pesticides | Diazine Phosphorus cphi-online.comcphi-online.com |

Dyestuff Intermediate Synthesis

The structural framework of this compound makes it an important intermediate in the synthesis of several classes of dyes. It serves as a building block for chromophoric systems responsible for color.

Azo Dyes: Azo dyes, characterized by the functional group R−N=N−R′, are a major class of synthetic colorants. wikipedia.org Their synthesis typically involves the diazotization of a primary aromatic amine, which then couples with an electron-rich component. guidechem.com this compound can be readily hydrolyzed to 3'-aminoacetophenone, which provides the necessary primary aromatic amine for the diazotization reaction. The resulting diazonium salt is then coupled with various aromatic compounds to produce a wide range of azo dyes. The presence of the acetyl group from the original acetophenone structure can modulate the final color and properties of the dye.

Chalcones: Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their use as colorants. iiste.orgacs.org They are synthesized via the Claisen-Schmidt condensation, which involves the reaction of an acetophenone with an aromatic aldehyde. iiste.orgnih.gov this compound serves as the ketone-containing reactant in this condensation. By reacting it with various substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), a diverse library of chalcone derivatives can be produced. iiste.orgnih.gov These chalcones are themselves colored compounds and are valuable precursors for other dye classes.

Pyrazolines: Pyrazoline derivatives are five-membered heterocyclic compounds that are recognized as important intermediates for dyestuffs. pjsir.org A common synthetic route to pyrazolines involves the cyclization of chalcones with hydrazine (B178648) or its derivatives. pjsir.orgresearchgate.netjrmds.in Chalcones derived from this compound can undergo this reaction to yield N-substituted pyrazolines. These resulting pyrazoline structures can be further modified or used directly as components in the synthesis of more complex dyes. pjsir.orgdergipark.org.tr

| Starting Material | Reaction/Process | Intermediate Class | Final Dye Class/Application |

|---|---|---|---|

| This compound | Hydrolysis, Diazotization, and Coupling | 3'-Aminoacetophenone | Azo Dyes |

| This compound | Claisen-Schmidt Condensation | Chalcones | Chalcone Dyes / Pyrazoline Precursors |

| Chalcone (from this compound) | Cyclization with Hydrazine | Pyrazolines | Dyestuff Intermediates pjsir.org |

Computational Chemistry and Theoretical Molecular Studies

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 3'-Acetamidoacetophenone. Methods such as Density Functional Theory (DFT) and semi-empirical approaches like the Austin Model 1 (AM1) are employed to elucidate the molecule's geometric and electronic structure.

DFT studies on related acetanilide (B955) and acetophenone (B1666503) derivatives reveal key insights into their electronic properties. For instance, a computational study on acetanilide using the B3LYP method with 6-31G(d) and 6-31+G(d,p) basis sets has provided detailed information on its geometry, IR spectrum, and various molecular properties. researchgate.net Such studies typically involve the calculation of the Molecular Electrostatic Potential (MESP), which helps in identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of the charge transfer and conjugative interactions within the molecule, helping to understand the delocalization of electron density.

Table 1: Representative Quantum Chemical Data for Acetanilide Derivatives (Illustrative)

| Parameter | Fluoroacetanilide (AM1) | Difluoroacetanilide (AM1) | Trifluoroacetanilide (AM1) |

|---|---|---|---|

| Total Energy (kJ/mol) | -207101 | Data not specified | Data not specified |

| Max H+ Charge (qmaxH+) | +0.228 | +0.246 | +0.249 |

| Calculated pKa | 12.4 | 9.6 | 9.1 |

This table is illustrative and based on data for fluoro-substituted acetanilides to demonstrate the type of information obtained from quantum chemical calculations. fluorine1.ru

Conformational Analysis and Stereoelectronic Effects in this compound

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Conformational analysis of this compound involves identifying the stable conformers and the energy barriers for rotation around its single bonds.

Key rotational barriers in this compound include the rotation of the acetyl group and the acetamido group relative to the phenyl ring. Computational methods can be used to calculate the potential energy surface for these rotations, thereby identifying the most stable (lowest energy) conformations. For instance, studies on the rotational barriers of various organic compounds have been performed using G3 and G3CEP theories, providing accurate predictions of these energetic hurdles. researchgate.net

Stereoelectronic effects, which describe the influence of the spatial arrangement of electrons on the molecular structure and reactivity, are also crucial. In acetanilides, the lone pair of electrons on the nitrogen atom can interact with the π-system of the phenyl ring and the carbonyl group, influencing the planarity of the molecule and the rotational barrier of the N-C(aryl) bond. The acetamido group (-NHCOCH₃) is a critical pharmacophore in many biologically active molecules, and its orientation is vital for binding to biological targets. smolecule.com

While specific conformational studies on this compound are not detailed in the provided search results, research on related N-benzhydrylformamides using dynamic NMR and DFT calculations has shed light on the rotational barriers of formyl and aryl fragments, highlighting the influence of substituents on conformational behavior. nih.gov

Reaction Pathway Modeling and Transition State Analysis of this compound Transformations

Computational chemistry provides powerful tools to model the mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies. This information is invaluable for understanding reaction kinetics and selectivity.

Transition State Theory (TST) is a fundamental concept in this area, positing that reactants are in a quasi-equilibrium with an activated complex (the transition state), which then proceeds to form the products. johnhogan.infowikipedia.orgyoutube.comresearchgate.net The rate of the reaction is determined by the concentration of this activated complex and the frequency at which it converts to the product. youtube.com

For transformations involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can be employed to model the reaction coordinates. For example, a computational study on the reaction of α-bromoacetophenones with a hydroxide (B78521) ion has elucidated the potential for different reaction channels, such as carbonyl addition versus direct substitution, by identifying the relevant transition states on the potential energy surface. researchgate.net Similarly, the mechanism of the Rh-catalyzed [5+1] cycloaddition of a related 3-acyloxy-1,4-enyne with carbon monoxide was investigated using DFT, revealing that the 1,2-acyloxy migration is the rate-determining step. nih.gov

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique provides a dynamic picture of molecular behavior and is particularly useful for investigating the interactions of a molecule like this compound with its environment, such as a solvent or a biological macromolecule.

MD simulations can be used to explore the solvation of this compound in different media, providing insights into its solubility and the structure of the solvent shell around it. For instance, MD simulations have been employed to investigate the solvation properties of protic ionic liquids. mdpi.com

In the context of drug design, MD simulations are crucial for understanding the binding of a ligand to its receptor. By simulating the ligand-protein complex, researchers can assess the stability of the binding, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and observe conformational changes that may occur upon binding. While no specific MD simulation studies on this compound were found, the general methodology is widely applied in pharmaceutical research to model the behavior of small molecules in biological systems. For example, MD simulations have been used to model the stacking behavior of perylene bisimide derivatives in an aromatic solvent. fz-juelich.de

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry for designing and optimizing new drug candidates. SAR explores the relationship between the chemical structure of a molecule and its biological activity, while QSAR aims to create a mathematical model that quantitatively correlates the two. nih.gov

For derivatives of this compound, SAR studies would involve synthesizing a series of analogs with systematic modifications to different parts of the molecule (the acetamido group, the acetyl group, and the phenyl ring) and evaluating their biological activity. This allows for the identification of key structural features responsible for the desired effect. The acetamido group, for example, is a known pharmacophore for cyclooxygenase inhibition. smolecule.com

QSAR modeling takes this a step further by using computational methods to generate molecular descriptors (physicochemical, electronic, and steric properties) for a series of compounds and then using statistical methods to build a predictive model. 2D-QSAR and 3D-QSAR are common approaches. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful as they consider the three-dimensional properties of the molecules.

While a specific SAR or QSAR model for this compound derivatives was not found in the search results, numerous studies have been conducted on related acetophenone and acetanilide analogs. For instance, QSAR studies have been performed on substituted benzylideneacetophenones as lipid peroxidation inhibitors researchgate.net and on 1,2,3-thiadiazole thioacetanilides as HIV-1 non-nucleoside reverse transcriptase inhibitors. nih.gov These studies demonstrate the utility of QSAR in identifying the key structural determinants for biological activity, which often include hydrophobic and electrostatic effects. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-acetylacetanilide |

| Acetanilide |

| Acetophenone |

| Fluoroacetanilide |

| Difluoroacetanilide |

| Trifluoroacetanilide |

| N-benzhydrylformamides |

| α-bromoacetophenones |

| 3-acyloxy-1,4-enyne |

| Perylene bisimide |

| Benzylideneacetophenones |

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is fundamental to the structural analysis of 3'-Acetamidoacetophenone, offering non-destructive ways to probe its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum exhibits distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl and acetamido groups. chemicalbook.com The aromatic protons typically appear as a complex multiplet in the downfield region (δ 7.4-8.7 ppm) due to the deshielding effects of the benzene (B151609) ring and its electron-withdrawing substituents. chemicalbook.com The two methyl groups appear as sharp singlets in the upfield region, with the acetyl group's protons (COCH₃) resonating at a different chemical shift than the acetamido group's protons (NHCOCH₃). chemicalbook.com

Table 1: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃) chemicalbook.com

| Assignment | Chemical Shift (ppm) |

| Aromatic CH | 8.71 |

| Aromatic CH | 8.08 |

| Aromatic CH | 7.98 |

| Aromatic CH | 7.66 |

| Aromatic CH | 7.40 |

| Acetyl (COCH₃) | 2.59 |

| Acetamido (NHCOCH₃) | 2.22 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The spectrum for this compound would show distinct signals for the two carbonyl carbons (one from the ketone and one from the amide), the six aromatic carbons (four CH and two quaternary), and the two methyl carbons. The carbonyl carbons are the most deshielded, appearing furthest downfield.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₀H₁₁NO₂). This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion (m/z 177) is isolated and subjected to collision-induced dissociation to generate fragment ions. chemicalbook.com The fragmentation pattern provides a structural fingerprint. For this compound, characteristic fragmentation would involve the loss of the acetyl group (CH₃CO, 43 Da) or the methyl group from the ketone (CH₃, 15 Da). Common observed fragments include ions at m/z 135, resulting from the loss of the ketene (B1206846) group (CH₂=C=O), and a prominent base peak at m/z 120. chemicalbook.com The analysis of these fragments helps to piece together the molecular structure. asdlib.orgmiamioh.edu

Table 2: Key Mass Spectrometry Fragments for this compound chemicalbook.com

| m/z | Relative Intensity (%) | Proposed Fragment |

| 177 | 73.0 | [M]⁺ (Molecular Ion) |

| 135 | 70.9 | [M - C₂H₂O]⁺ |

| 120 | 100.0 | [M - NHCOCH₃]⁺ or [M - C₂H₃NO]⁺ |

| 92 | 26.1 | [C₆H₄O]⁺ |

| 65 | 11.0 | [C₅H₅]⁺ |

| 43 | 38.8 | [CH₃CO]⁺ |

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. A strong band around 1660-1700 cm⁻¹ is indicative of the C=O stretching vibration of the ketone. The amide group gives rise to several distinct bands: N-H stretching around 3300 cm⁻¹, the amide I band (primarily C=O stretch) around 1650-1680 cm⁻¹, and the amide II band (N-H bend and C-N stretch) around 1550 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations would produce strong signals in the Raman spectrum. While detailed Raman data is not prevalent in the search results, analysis of related compounds suggests that characteristic bands for the aromatic ring and C=O groups would be readily identifiable. nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum of this compound, which contains an extended conjugated system including the benzene ring and the carbonyl group, is expected to show characteristic absorption maxima (λmax). Acetophenone (B1666503) itself shows a strong absorption band around 241 nm. photochemcad.com The presence of the acetamido group on the ring would be expected to modify the wavelength and intensity of these transitions. Analysis of the UV-Vis spectrum helps to confirm the nature of the chromophore system. researchgate.net

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile and thermally stable compounds, followed by their detection and identification using mass spectrometry. nih.gov For this compound, GC is an effective method for assessing purity, with commercial suppliers often specifying purity levels determined by GC (e.g., ≥98.0%). sigmaaldrich.com In a GC-MS analysis, the compound would be vaporized and passed through a capillary column, separating it from any volatile impurities. scirp.orgscirp.org The mass spectrometer then provides a mass spectrum for the eluted compound, confirming its identity by its molecular ion and fragmentation pattern, thus serving as a definitive tool for both qualitative and quantitative analysis. researchgate.netscielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile and Thermally Labile Compounds

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound.

In a typical LC-MS analysis of this compound, a reversed-phase liquid chromatography setup is often employed. This involves a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of water and an organic solvent, often acetonitrile (B52724) or methanol, with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the analyte from other components in the sample matrix.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for compounds like this compound, as it is a soft ionization method that minimizes fragmentation and typically produces a prominent protonated molecule [M+H]⁺. The mass analyzer, which can be a quadrupole, time-of-flight (TOF), or Orbitrap, then separates the ions based on their mass-to-charge ratio (m/z), providing highly sensitive and selective detection. For quantitative analysis, tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode can be utilized for enhanced specificity and lower detection limits pharmanueva.comulisboa.pt.

Table 1: Illustrative LC-MS Parameters for this compound Analysis

| Parameter | Condition |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 300 °C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| MS Scan Range | m/z 50-500 |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of components in a mixture. For this compound, HPLC provides a robust method for both analytical determination of purity and for preparative isolation of the compound.

Analytical HPLC methods for this compound typically utilize a reversed-phase C18 column with a mobile phase of acetonitrile and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring and carbonyl group in the structure of this compound allow for strong absorbance at specific wavelengths, typically around 245 nm. The retention time and peak area from the chromatogram are used for qualitative identification and quantitative measurement, respectively.

Preparative HPLC operates on the same principles as analytical HPLC but on a larger scale to isolate and purify larger quantities of this compound. This involves using larger columns, higher flow rates, and larger injection volumes. The goal is to separate the target compound from impurities, and fractions of the eluent are collected at specific time intervals corresponding to the elution of the desired peak.

Table 2: Representative HPLC Conditions for this compound

| Parameter | Analytical Separation | Preparative Separation |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) | C18 (e.g., 21.2 mm x 250 mm, 10 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Detection | UV at 245 nm | UV at 245 nm |

| Injection Volume | 10 µL | 1-5 mL |

X-ray Diffraction for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) is an indispensable technique for elucidating the three-dimensional atomic and molecular structure of a crystalline solid. This methodology can be applied to both single crystals and polycrystalline powders of this compound to gain detailed structural information.

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of the molecular structure. A well-formed single crystal of this compound is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and analyzed to determine the unit cell dimensions, space group, and the precise coordinates of each atom within the molecule. This information reveals bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's physical and chemical properties.

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, which consists of many small, randomly oriented crystallites. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase and can be used to identify the presence of this compound in a solid mixture, assess its purity, and identify different polymorphic forms researchgate.netrigaku.com. While PXRD does not provide the same level of atomic detail as single-crystal XRD, it is a powerful tool for routine characterization and quality control of solid materials azom.com.

Non-Target Screening and Environmental Detection Methodologies

Non-target screening (NTS) has emerged as a critical approach for the comprehensive identification of organic contaminants in environmental samples without a priori knowledge of their presence semanticscholar.orgnih.gov. These methodologies are highly relevant for detecting and identifying the presence of this compound, which may enter the environment as a pharmaceutical intermediate or a transformation product.

The workflow for non-target screening typically involves sample collection from various environmental matrices such as water, soil, or sediment, followed by a generic sample preparation step like solid-phase extraction (SPE) to concentrate a broad range of organic compounds. The extract is then analyzed using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-QTOF-MS or LC-Orbitrap-MS). The HRMS provides accurate mass measurements, which are used to determine the elemental composition of unknown compounds.

For the detection of this compound, the data processing would involve searching the acquired high-resolution mass spectra for its exact mass. If a feature corresponding to the mass of this compound is detected, further confirmation is achieved by examining its isotopic pattern and fragmentation spectrum (MS/MS). Comparison of the experimental MS/MS spectrum with spectral libraries or in-silico fragmentation tools can provide a high level of confidence in the identification. These non-target screening approaches are invaluable for environmental monitoring programs aimed at identifying emerging contaminants and understanding their fate and transport in the environment acs.orgnih.gov.

Biological and Pharmaceutical Research Applications

Exploration of Molecular Mechanisms of Action in Biological Systems

The 3'-Acetamidoacetophenone structure is a key building block for developing molecules that can interact with specific biological targets. Researchers utilize this scaffold to probe and understand complex biological processes at the molecular level. The core structure allows for systematic chemical modifications, enabling the study of structure-activity relationships (SAR). For instance, the acetophenone (B1666503) moiety and the placement of the acetamido group are critical for binding to the active sites of certain enzymes.

By synthesizing and testing derivatives, scientists can elucidate how specific functional groups contribute to molecular interactions, such as hydrogen bonding or hydrophobic interactions, with proteins and other biological macromolecules. This exploration helps to map the binding pockets of enzymes and receptors, providing insights into their function and mechanism. The knowledge gained from these studies is fundamental to understanding disease pathways and identifying new therapeutic targets. For example, derivatives have been designed to interact with monoamine oxidases, and SAR studies have shown that substituents on the acetophenone ring are crucial for potent and selective inhibition rsc.org.

Ligand Design and Receptor Binding Investigations (e.g., A2B adenosine (B11128) receptors)

The design of selective ligands for specific receptor subtypes is a cornerstone of modern pharmacology. The acetamido group, a key feature of this compound, is often incorporated into potential ligands to modulate their binding affinity and selectivity for receptors such as the adenosine receptor family (A1, A2A, A2B, and A3). encyclopedia.pub While the A2B adenosine receptor is a significant target in various physiological processes, much of the detailed ligand design research involving the acetamido group has been reported for other subtypes, providing valuable parallel insights.

In one such study focused on the human A3 adenosine receptor (A3AR), a series of 3'-acetamidoadenosine derivatives were synthesized and evaluated. nih.gov The research aimed to build upon the known high binding affinity of related 3'-aminoadenosine compounds. nih.gov However, the study concluded that the synthesized 3'-acetamidoadenosine derivatives were completely devoid of binding affinity at the human A3AR. nih.gov This finding was crucial, as it suggested that the 3'-position of adenosine within the A3AR binding site can only accommodate a small hydrogen bonding donor, such as a hydroxyl or amino group, and that the bulkier acetamido group prevents effective binding. nih.gov Such investigations are critical for refining molecular models of receptor-ligand interactions and guiding the rational design of new, more selective receptor agonists and antagonists. nih.govgrantome.com

Enzyme Modulation and Inhibition Studies (e.g., HIV-1 Integrase, MAO-A and B)

The this compound scaffold has been particularly fruitful in the development of enzyme inhibitors, which are crucial for treating a variety of diseases.

Monoamine Oxidase A and B (MAO-A and B)

Monoamine oxidases are enzymes that catalyze the breakdown of neurotransmitters and are significant targets in the treatment of neurological and psychiatric disorders like Parkinson's disease and depression. researchgate.netnih.gov Derivatives of acetophenone have been identified as novel and potent inhibitors of MAO-B. rsc.org In one study, two series of acetophenone derivatives were designed and synthesized, with most compounds showing preferential inhibition of MAO-B with IC50 values in the nanomolar range, while having weak to no effect on MAO-A. rsc.org

Structure-activity relationship analyses from this research indicated that substituents at the C3 and C4 positions of the acetophenone ring, particularly halogen-substituted benzyloxy groups, were favorable for high MAO-B inhibitory activity. rsc.org Molecular docking studies were used to elucidate the binding modes of these acetophenone derivatives within the MAO-B active site. rsc.org

| Compound | MAO-B IC50 (nM) | Comparison to Selegiline (Standard) |

|---|---|---|

| 1j | 12.9 | 2.76-fold more active |

| 2e | 11.7 | 2.99-fold more active |

| Selegiline | 35.6 | - |

HIV-1 Integrase

The Human Immunodeficiency Virus 1 (HIV-1) integrase is an essential viral enzyme that inserts the viral DNA into the host cell's genome, making it a critical target for antiretroviral therapy. nih.govresearchgate.net The inhibition of this enzyme prevents the virus from establishing a chronic infection. nih.gov The development of HIV-1 integrase inhibitors has been a major focus of anti-HIV drug discovery, leading to the approval of several therapeutic agents. nih.gov These inhibitors work by preventing the strand transfer step of the integration process. nih.gov While numerous chemical scaffolds have been explored for HIV-1 integrase inhibition, including dihydroxypyrimidines and dicaffeoylquinic acids, derivatives based on this compound are not prominently featured in the literature as a major class of inhibitors for this specific enzyme. nih.govresearchgate.net Research on HIV-1 integrase continues to explore novel chemical structures and mechanisms to overcome drug resistance. mdpi.comyoutube.com

Development of Research Probes for Biochemical Pathways

Chemical probes are powerful tools for studying the function of proteins and exploring complex biochemical pathways directly in living systems. These probes are typically small molecules designed to interact with a specific target protein and are equipped with a reporter tag (like a fluorescent dye) or a reactive group for covalent labeling. Activity-based protein profiling (ABPP) is a chemoproteomic strategy that uses such probes to assess the functional state of entire enzyme families. nih.gov

The this compound framework represents a potential starting point for the design of such research probes. The core structure can serve as the recognition element that directs the molecule to a specific protein or enzyme. To convert it into a probe, the scaffold could be chemically modified to include:

A reactive group: An electrophilic "warhead" like an iodoacetamide (B48618) or a fluorophosphonate could be incorporated to form a covalent bond with a nucleophilic amino acid residue in the active site of a target enzyme. nih.gov

A reporter tag: An alkyne or azide (B81097) handle could be added, allowing for the use of "click chemistry" to attach a fluorescent dye or a biotin (B1667282) tag for visualization and enrichment of the target protein. nih.gov

By using such a probe derived from a biologically active acetophenone derivative, researchers could potentially identify new cellular targets, study enzyme activity in real-time, and better understand the biochemical pathways in which these molecules are involved.

Pre-clinical Research on Antimicrobial and Antineoplastic Activities of Derivatives

The versatility of the this compound scaffold has been leveraged in pre-clinical studies to develop derivatives with potential therapeutic applications against infectious diseases and cancer.

Antimicrobial Activities

Derivatives of acetophenone have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms. Studies have demonstrated that these compounds can possess activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, a study of 20 different acetophenone derivatives found that compounds with 2-hydroxy, 4-methyl, 3-bromo, and 4-nitro substitutions were among the most active against a panel of bacteria including Bacillus subtilis, Staphylococcus aureus, and Salmonella typhi. nih.gov

Other research has focused on more complex derivatives. A series of novel aurones, some containing a 5-acetamido substitution, were synthesized and showed promising antimicrobial activity against a broad range of pathogens, including methicillin-resistant S. aureus (MRSA) and E. coli, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µM. mdpi.com Similarly, crassipetalone A, a prenylated acetophenone, was found to potently inhibit Gram-positive bacteria, showing 2- to 4-fold greater inhibition against S. aureus compared to the antibiotic chloramphenicol. nih.gov

| Derivative Class | Organism | Activity Metric (MIC) | Source |

|---|---|---|---|

| Acetamidoaurones (e.g., Compound 20) | Broad Spectrum (incl. MRSA) | As low as 0.78 µM | mdpi.com |

| Crassipetalone A | S. aureus | 2.6–20.6 µM | nih.gov |

| Substituted Semicarbazones | S. aureus, P. aeruginosa, C. albicans | Significant activity | scholarsresearchlibrary.com |

Antineoplastic Activities

Researchers have also explored acetamide (B32628) and acetophenone derivatives for their potential as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through different mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of critical cellular enzymes like kinases. tbzmed.ac.irchapman.edu

One study reported the synthesis of phenylacetamide derivatives and evaluated their cytotoxic effects on breast cancer (MCF7, MDA-MB468) and pheochromocytoma (PC12) cell lines. tbzmed.ac.ir Several derivatives demonstrated significant cytotoxicity, with IC50 values in the sub-micromolar range, and were found to trigger apoptosis through both intrinsic and extrinsic pathways. tbzmed.ac.ir In another line of research, thiazolyl N-benzyl-substituted acetamide derivatives were developed as inhibitors of Src kinase, an enzyme often overactive in cancer, and showed inhibition of cancer cell proliferation. chapman.edu

| Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| 3d | MDA-MB-468 | 0.6 ± 0.08 |

| 3d | PC-12 | 0.6 ± 0.08 |

| 3c | MCF-7 | 0.7 ± 0.08 |

| 3d | MCF-7 | 0.7 ± 0.4 |

Environmental Chemistry and Chemical Fate in Research Contexts

Pathways of Degradation and Transformation in Environmental Matrices

The degradation of 3'-Acetamidoacetophenone in the environment can proceed through several abiotic and biotic pathways. The specific route and rate of transformation are highly dependent on the environmental matrix (soil, water, air) and prevailing conditions such as pH, temperature, microbial activity, and sunlight exposure science.govmdpi.com.

Hydrolysis: The acetamido (amide) linkage in the molecule is a potential site for hydrolysis. This reaction involves the cleavage of the C-N bond, which can be catalyzed by acids, bases, or enzymes (deamidases) present in the environment nih.gov. In aqueous environments, hydrolysis would likely yield 3-aminoacetophenone and acetic acid. The rate of hydrolysis is influenced by pH and temperature ecetoc.org.

Photodegradation: Aromatic ketones like this compound can absorb ultraviolet (UV) radiation from sunlight, leading to photochemical degradation. Direct photolysis can occur when the molecule itself absorbs light energy, leading to excited states that can undergo bond cleavage or reaction with other molecules researchgate.net. Indirect photolysis involves reactions with photochemically generated reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are highly effective in degrading organic pollutants researchgate.netiosrjournals.org. Studies on the related compound acetophenone (B1666503) show that photolysis in the presence of oxygen can lead to the hydroxylation of the aromatic ring researchgate.net.

Biodegradation: Microbial communities in soil and water are key drivers of the degradation of organic compounds. The structure of this compound suggests it could serve as a carbon and nitrogen source for certain microorganisms. Biodegradation pathways often involve enzymatic reactions that hydroxylate the aromatic ring, cleave the amide bond, or oxidize the acetyl group. The efficiency of biodegradation depends on the presence of adapted microbial populations frontiersin.orgnih.gov.

The relative importance of these pathways can vary significantly. In sunlit surface waters, photodegradation may be a primary transformation route, whereas, in soil and sediments, microbial degradation is likely to be more significant.

Identification of Environmental Metabolites and Degradation Products